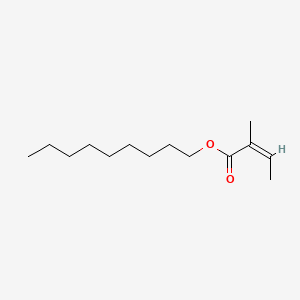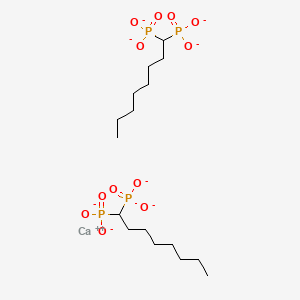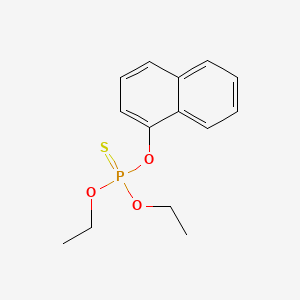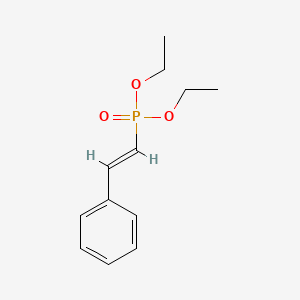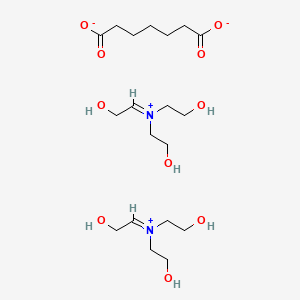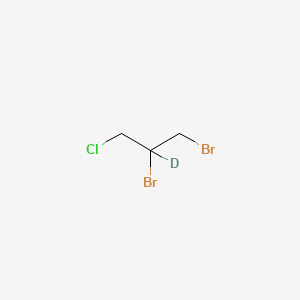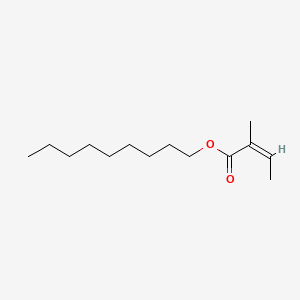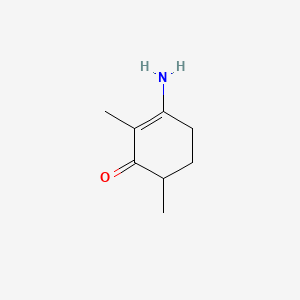
3-Amino-2,6-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,6-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H13NO . This compound is characterized by a cyclohexene ring substituted with amino and methyl groups. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dimethylcyclohex-2-en-1-one typically involves the following steps:
Cyclohexanone Derivative Formation: Starting with cyclohexanone, methylation is carried out using methyl iodide in the presence of a strong base like sodium hydride to form 2,6-dimethylcyclohexanone.
Amination: The 2,6-dimethylcyclohexanone is then subjected to amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group at the 3-position.
Dehydrogenation: Finally, dehydrogenation is performed to introduce the double bond, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and dehydrogenation steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2,6-dimethylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto-2,6-dimethylcyclohex-2-en-1-one or 3-carboxy-2,6-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 3-amino-2,6-dimethylcyclohexanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-2,6-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving amino groups and cyclohexene derivatives.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-2,6-dimethylcyclohexanone: Lacks the double bond present in 3-Amino-2,6-dimethylcyclohex-2-en-1-one.
2,6-Dimethylcyclohexanone: Lacks the amino group.
3-Amino-2-methylcyclohex-2-en-1-one: Has only one methyl group.
Uniqueness: this compound is unique due to the presence of both amino and methyl groups on a cyclohexene ring, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
CAS No. |
40649-56-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-amino-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-5-3-4-7(9)6(2)8(5)10/h5H,3-4,9H2,1-2H3 |
InChI Key |
WQGRVQYVOJPBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





